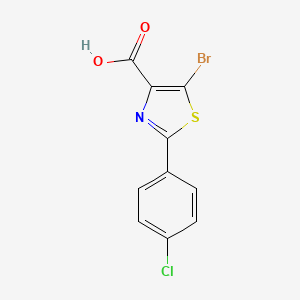

5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2S/c11-8-7(10(14)15)13-9(16-8)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCWNWFLLSSJKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)Br)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682152 |

Source

|

| Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52041-97-1 |

Source

|

| Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutics. The target molecule of this guide, this compound, is a prime exemplar of a highly functionalized thiazole derivative with significant potential as a versatile intermediate in the synthesis of advanced pharmaceutical candidates. The strategic placement of a bromine atom at the 5-position offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the 2-aryl and 4-carboxylic acid moieties provide opportunities for tuning physicochemical properties and biological activity.

This guide provides a comprehensive, technically-driven exposition of a robust and reproducible synthetic pathway to this compound. Each stage of the synthesis is meticulously detailed, with an emphasis on the underlying chemical principles and practical considerations essential for successful execution in a research and development setting.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-stage process, commencing with the construction of the core thiazole ring system, followed by regioselective bromination, and culminating in the hydrolysis of an ester protecting group.

Caption: A logical workflow for the synthesis of the target compound.

Stage 1: Construction of the Thiazole Core via Hantzsch Synthesis

The initial and pivotal step in this synthetic sequence is the formation of the 2-arylthiazole-4-carboxylate scaffold. The Hantzsch thiazole synthesis, a time-honored and highly reliable condensation reaction, is the method of choice.[1] This reaction involves the cyclization of an α-haloketone with a thioamide.

Sub-Stage 1.1: Preparation of 4-Chlorobenzothioamide

The thioamide component, 4-chlorobenzothioamide, is not commonly available commercially and must be prepared from the corresponding nitrile. A robust method involves the reaction of 4-chlorobenzonitrile with a source of hydrosulfide in the presence of a Lewis acid catalyst.[2][3]

Experimental Protocol:

-

To a slurry of sodium hydrogen sulfide hydrate (70%, 2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent) in dimethylformamide (DMF), add 4-chlorobenzonitrile (1.0 equivalent).

-

Stir the resulting mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water, which will precipitate the crude product.

-

Collect the solid by filtration.

-

Resuspend the solid in 1 N HCl, stir for 30 minutes, filter, and wash thoroughly with water to remove basic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent such as chloroform to yield pure 4-chlorobenzothioamide.

Sub-Stage 1.2: Preparation of Ethyl Bromopyruvate

The α-haloketone, ethyl bromopyruvate, is a key reagent for introducing the 4-carboxylate functionality. It can be synthesized by the bromination of ethyl pyruvate.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve ethyl pyruvate (1.0 equivalent) in dichloromethane.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the solution to 40°C.

-

Slowly add bromine (1.05 equivalents) dropwise, ensuring that the color of the previous drop dissipates before adding the next. Maintain the reaction temperature at approximately 40°C.[4]

-

After the addition is complete, continue stirring for an additional hour.

-

Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl bromopyruvate, which can be purified by vacuum distillation.

Sub-Stage 1.3: Hantzsch Condensation to Yield Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

With both precursors in hand, the Hantzsch condensation can be performed to construct the thiazole ring.

Experimental Protocol:

-

Dissolve 4-chlorobenzothioamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add ethyl bromopyruvate (1.0 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or can be isolated by concentrating the solvent and purifying the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Stage 2: Regioselective Bromination at the C5-Position

The second stage of the synthesis involves the introduction of a bromine atom at the 5-position of the thiazole ring. This is an electrophilic aromatic substitution reaction. The thiazole ring is activated towards electrophilic attack, and the 5-position is generally the most reactive site for this transformation in 2,4-disubstituted thiazoles. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this purpose.

Experimental Protocol:

-

Dissolve ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or chloroform.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product, ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate, can be purified by recrystallization or column chromatography.

Stage 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

Experimental Protocol:

-

Dissolve ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 equivalent) in a mixture of methanol and water.

-

Add an excess of potassium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

-

The desired product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1.1 | Thioamidation | NaSH, MgCl₂ | DMF | Good |

| 1.2 | Bromination | Br₂, H₂SO₄ | CH₂Cl₂ | High |

| 1.3 | Hantzsch Synthesis | Ethyl Bromopyruvate | Ethanol/THF | 70-85% |

| 2 | C5-Bromination | NBS | Acetonitrile | 80-95% |

| 3 | Hydrolysis | KOH | Methanol/Water | >90% |

Conclusion and Future Perspectives

The synthetic pathway detailed herein provides a reliable and efficient route to this compound. The methodology relies on well-established and scalable reactions, making it suitable for both laboratory-scale synthesis and potential scale-up for larger quantities. The final product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The bromine atom at the 5-position is particularly amenable to further functionalization via palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for exploration.

References

-

Beilstein Archives. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]

-

Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

- Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.

- ResearchGate. (2023). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.

-

Khan, M. H., Hameed, S., Akhtar, T., & Masuda, J. D. (2009). 4-Chlorobenzothioamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1128. Available at: [Link]

- Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.

- Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1686. Available at: [Link]

- ResearchGate. (2009). 4-Chlorobenzothioamide.

- Journal of the Chemical Society, Perkin Transactions 1. (1993). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.

- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd.

- Asian Journal of Chemistry. (2014). Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid. Asian Journal of Chemistry, 26(18), 6141-6144.

- ResearchGate. (n.d.). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones.

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(21), 7261. Available at: [Link]

- Benchchem. (n.d.).

- PMC. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1649-1662.

- Google Patents. (n.d.). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.

-

MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]

- Chem-Impex. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester. Chem-Impex.

- Google Patents. (n.d.). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.

- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.

- ResearchGate. (n.d.). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate.

- Benchchem. (n.d.). Improving the yield of 4-Chlorobenzamide synthesis reactions. Benchchem.

- bepls. (2024).

Sources

physicochemical properties of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

An In-depth Technical Guide Topic: Physicochemical Properties of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid CAS RN: 52041-97-1

Abstract

This technical guide provides a comprehensive overview of the essential . Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet. It delves into the structural rationale for the compound's expected properties and presents detailed, field-proven experimental protocols for their determination. The methodologies for measuring the acid dissociation constant (pKa), aqueous solubility, and lipophilicity (LogP) are detailed, providing a self-validating framework for characterization. This guide serves as a foundational resource for any research or development program involving this thiazole derivative, enabling informed decision-making in hit-to-lead optimization, formulation, and analytical method development.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1] Its unique electronic properties and ability to engage in various biological interactions have made thiazole derivatives a subject of intense study for a wide range of therapeutic applications.[1][2][3] The subject of this guide, this compound, is a multi-functionalized molecule. A thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for advancing its development. These parameters govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its suitability for specific formulations and its behavior in analytical assays.

Core Physicochemical Profile

The fundamental identity and key properties of the compound are summarized below. While basic identifiers are established, critical parameters such as pKa, solubility, and LogP require experimental determination for accurate application in a research setting.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | [4] |

| CAS Number | 52041-97-1 | [4][5][6] |

| Molecular Formula | C₁₀H₅BrClNO₂S | [5][6] |

| Molecular Weight | 318.57 g/mol | [5] |

| SMILES | O=C(C1=C(Br)SC(C2=CC=C(Cl)C=C2)=N1)O | [5] |

| Melting Point | Requires Experimental Determination | |

| Aqueous Solubility | Requires Experimental Determination | |

| pKa | Requires Experimental Determination | |

| LogP (Octanol/Water) | Requires Experimental Determination |

Structural Analysis and Stability

Molecular Structure Insights

The physicochemical nature of the title compound is a direct consequence of its constituent parts:

-

Thiazole Ring: An aromatic five-membered heterocycle that provides a rigid, planar core. Its aromaticity is confirmed by the characteristic chemical shifts of its protons in ¹H NMR spectroscopy, typically observed between 7.27 and 8.77 ppm.[1][3]

-

Carboxylic Acid (-COOH): This is the primary acidic functional group. Its presence suggests that the compound's solubility will be highly dependent on pH. At pH values above its pKa, it will deprotonate to the more soluble carboxylate anion.

-

4-Chlorophenyl Group: This bulky, lipophilic moiety significantly contributes to the molecule's overall hydrophobicity, likely reducing its aqueous solubility and increasing its LogP value.

-

Bromo Group: As an electron-withdrawing substituent on the thiazole ring, the bromine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the heterocyclic system.[3]

Chemical Stability Profile

Heterocyclic compounds, particularly those rich in nitrogen, possess varying degrees of stability.[7] The thiazole ring is generally considered a stable aromatic system.[2] However, potential stability liabilities for this molecule should be considered under experimental and storage conditions:

-

Thermal Stability: Like many carboxylic acids, this compound may undergo decarboxylation at elevated temperatures. It is crucial to determine its melting point and decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[8]

-

pH Stability: While the core ring is robust, the compound's overall stability in solution should be assessed across a relevant pH range (e.g., pH 2 to 10) to identify any potential for hydrolysis or degradation, particularly under acidic or basic conditions.

Experimental Determination of Key Parameters

The following sections provide both the rationale and detailed protocols for measuring the most critical physicochemical properties for any drug development candidate.

Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an acidic compound like this one, the pKa dictates the extent of ionization in different physiological environments (e.g., stomach vs. intestine), which directly impacts its solubility and ability to permeate biological membranes. Potentiometric titration is a robust, cost-effective, and widely used method for pKa determination.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

-

Prepare a stock solution of the compound (e.g., 1 mM) in a suitable co-solvent if necessary (e.g., methanol or DMSO) and then dilute it into water to minimize the organic solvent percentage.

-

Prepare standardized titrant (0.1 M NaOH) and an acidic starting solution (0.1 M HCl).[10]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the compound's solution into a beaker with a magnetic stir bar.[10]

-

If the compound is in its neutral form, acidify the solution to a low starting pH (e.g., pH 2) with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Immerse the calibrated pH electrode into the solution.

-

-

Execution:

-

Titrate the solution by adding small, precise aliquots of the 0.1 M NaOH titrant.

-

After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12).[10]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Workflow Visualization: pKa Determination

Caption: Workflow for LogP determination via the shake-flask method.

Analytical Characterization

A full characterization of any synthesized batch is essential to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of the compound. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with an acid modifier like formic acid) should be developed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a molecular ion peak [M-H]⁻ corresponding to the loss of the acidic proton. Critically, the spectrum will display a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), which serves as a definitive confirmation of the elemental composition. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure by showing signals for the protons on the chlorophenyl ring. The absence of a proton signal at the 5-position of the thiazole ring confirms the bromo-substitution. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1740 cm⁻¹). [11]

Conclusion

This compound is a compound with significant potential, rooted in the well-established biological relevance of the thiazole scaffold. Its utility in a research and drug development context, however, is fundamentally dependent on a precise and accurate understanding of its physicochemical properties. The pKa, aqueous solubility, and LogP are not just data points but are critical predictors of in vivo behavior. By employing the robust, validated experimental protocols detailed in this guide, researchers can generate the high-quality data necessary to confidently advance their programs, from initial screening and lead optimization to final formulation and preclinical evaluation.

References

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Malaysian Journal of Analytical Sciences.

- Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207.

-

Al-Smadi, M., & Al-Zoubi, M. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 997-1019. [Link]

- This compound. (n.d.). BLDpharm.

- This compound. (2022). ChemSrc.

- This compound. (n.d.). SynHet.

-

Wang, L., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules. Journal of Chemical Information and Modeling. [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. In book: Drug Profiling. [Link]

-

Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3208. [Link]

-

Huesgen, A.G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In book: Drug Design and Discovery in Alzheimer's Disease. [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. [Link]

-

Gębka, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4991. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Al-Ostoot, F. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. mdpi.com [mdpi.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. This compound [synhet.com]

- 5. 52041-97-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a plausible synthetic route based on established methodologies, and explore its potential biological activities by examining structurally related analogs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

The subject of this guide is the compound identified by the IUPAC name 5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid .[1] Its chemical structure is characterized by a central thiazole ring, substituted at position 2 with a 4-chlorophenyl group, at position 4 with a carboxylic acid group, and at position 5 with a bromine atom.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | [1] |

| CAS Number | 52041-97-1 | [1][2][3] |

| Molecular Formula | C₁₀H₅BrClNO₂S | [2][3] |

| Molecular Weight | 318.57 g/mol | [3] |

| SMILES String | O=C(O)c1c(Br)sc(n1)-c2ccc(Cl)cc2 | [1] |

The presence of the thiazole core, a privileged scaffold in drug discovery, combined with the specific substitution pattern, suggests a potential for diverse biological activities.[4][5] The electron-withdrawing nature of the 4-chlorophenyl and bromo substituents, along with the acidic carboxylic acid group, are expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Proposed Synthesis Pathway: A Hantzsch-Based Approach

The synthesis can be envisioned as a three-step process:

-

Hantzsch Thiazole Synthesis to form the core 2-(4-chlorophenyl)thiazole-4-carboxylic acid ester.

-

Bromination at the C5 position of the thiazole ring.

-

Hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

The initial step involves the reaction of 4-chlorothiobenzamide with an ethyl 2-chloroacetoacetate. The thioamide provides the N-C-S backbone, while the α-halo ketoester supplies the remaining atoms for the thiazole ring.

-

Rationale: The Hantzsch synthesis is a highly reliable and versatile method for constructing the thiazole ring from readily available starting materials.[6][7] The choice of an ethyl ester of the keto-acid facilitates the reaction and provides a convenient handle for subsequent hydrolysis.

Step 2: Bromination of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

The synthesized thiazole ester is then subjected to electrophilic bromination. The thiazole ring is sufficiently electron-rich to undergo this reaction, with the C5 position being the most likely site of substitution due to the directing effects of the sulfur and nitrogen atoms.

-

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for heterocyclic systems. Acetic acid is a suitable solvent that can also act as a catalyst for the reaction.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

-

Rationale: Base-catalyzed hydrolysis is a standard and efficient method for the conversion of esters to carboxylic acids. The use of an acid workup ensures the protonation of the carboxylate salt to yield the final product.

The proposed synthetic workflow is illustrated in the diagram below:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

-

To a stirred solution of 4-chlorothiobenzamide (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Bromination of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

-

Dissolve the ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 eq) in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude bromo-ester, which can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological Activities and Therapeutic Applications

The thiazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][8] The specific structural features of this compound suggest it may hold significant potential in these areas.

Antimicrobial and Antifungal Potential

Thiazole derivatives are known to be effective antimicrobial and antifungal agents.[4][8] The presence of a halogenated phenyl ring at the 2-position and a bromine atom at the 5-position of the thiazole core are features often associated with enhanced antimicrobial potency. These lipophilic groups can facilitate the transport of the molecule across microbial cell membranes. While specific data for the title compound is unavailable, studies on structurally similar molecules provide valuable insights. For instance, various 2-arylthiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity of Related Thiazole Derivatives:

| Compound/Class | Organism(s) | Activity (MIC/IC50) | Reference |

| 2-Aryl-N-(2-(piperazin-1-yl)phenyl)-thiazole-4-carboxamide | Various bacterial strains | Potent activity reported | |

| Thiazolidine derivatives | Gram-positive bacteria | MIC values ranging from 2 to 16 µg/mL | [3] |

| 5-bromoindole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | MIC of 0.35–1.25 μg/mL | [9] |

The proposed mechanism of action for many antimicrobial thiazoles involves the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis.

Anticancer Potential

The thiazole scaffold is also a prominent feature in many anticancer agents.[4] Derivatives of 2-arylthiazole-4-carboxamide have shown potent cytotoxic effects against a range of human cancer cell lines.[2] The substitution pattern of this compound aligns with structures known to exhibit anticancer activity. The 4-chlorophenyl group, in particular, is a common moiety in many kinase inhibitors and other anticancer drugs.

The potential mechanism of action for such compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. For example, some thiazole derivatives have been identified as inhibitors of protein kinases, such as CHK1, which are crucial for cell cycle regulation.

A hypothetical signaling pathway that could be targeted by this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Further investigation through in vitro and in vivo studies is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a molecule with significant potential for drug discovery, stemming from its unique chemical architecture. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic strategy, and an exploration of its potential biological activities based on the established pharmacology of the thiazole class. The proposed synthetic route offers a clear and logical pathway for its preparation, enabling further investigation. The structural analogy to known antimicrobial and anticancer agents strongly suggests that this compound is a promising candidate for biological screening. It is our hope that this technical guide will serve as a catalyst for further research into this and related compounds, ultimately contributing to the development of novel and effective therapeutic agents.

References

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved January 26, 2026, from [Link]

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(11), 3321.

-

This compound. (2022, March 4). Chemsrc.com. Retrieved January 26, 2026, from [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules, 23(11), 2999.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Medicinal Chemistry, 12(10), 1746-1763.

-

Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2020). Molecules, 25(21), 5229.

-

(PDF) Thiazole derivatives: prospectives and biological applications. (2022, April 24). ResearchGate. Retrieved January 26, 2026, from [Link]

- US20170240541A1 - Process for preparing thiazole derivatives. (n.d.). Google Patents.

- US3274207A - Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5585.

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 26, 2026, from [Link]

- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank, 2023(1), M1557.

- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3542.

Sources

- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]

- 6. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide (CAS No. 1584-62-9)

A Note on Chemical Identification: This guide focuses on the chemical entity identified by CAS number 1584-62-9. Initial inquiries regarding CAS number 52041-97-1 did not yield a specific, well-documented chemical structure in major chemical databases. In contrast, CAS number 1584-62-9 is consistently and authoritatively associated with the compound 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. It is presumed that this is the compound of interest for researchers and drug development professionals.

Introduction

2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is a halogenated aromatic organic compound. Its structure, featuring a bromoacetylated aminobenzophenone backbone, suggests its potential as a reactive intermediate in organic synthesis. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a benzophenone moiety hints at a complex chemical reactivity and potential for diverse applications, particularly as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, analytical methodologies, and a prospective outlook on its potential applications in research and development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | [1] |

| CAS Number | 1584-62-9 | [1][2] |

| Molecular Formula | C₁₅H₁₀BrClFNO₂ | [1][2] |

| Molecular Weight | 370.60 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 132-133 °C | [2] |

| Boiling Point | 575.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.611 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | |

| XLogP3 | 4.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Purification: A Representative Protocol

The synthesis of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide can be achieved through a two-step process involving the acylation of an aminobenzophenone precursor followed by bromination. The following protocol is a representative method based on analogous synthetic procedures for similar halogenated acetanilides.[3][4][5][6]

Step 1: Synthesis of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide (Intermediate)

This initial step involves the protection of the amino group of the starting material, 2-amino-5-chloro-2'-fluorobenzophenone, through acetylation.

-

Materials:

-

2-amino-5-chloro-2'-fluorobenzophenone

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve 2-amino-5-chloro-2'-fluorobenzophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add sodium acetate to the solution and stir.

-

Slowly add acetic anhydride to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide.

-

Step 2: Synthesis of 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide (Final Product)

The intermediate is then subjected to bromination to yield the final product.

-

Materials:

-

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Water

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a condenser.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature, with protection from light.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

-

The precipitated product is collected by filtration, washed with water until neutral, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Caption: Synthetic pathway for 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide.

Analytical Characterization

The identity and purity of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton. The coupling patterns and chemical shifts of the aromatic protons will be complex due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and ketone groups.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the single fluorine atom on the benzoyl ring.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[7]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ketone, and C-Br, C-Cl, and C-F stretching vibrations.[3]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with a UV detector, would be a suitable starting point.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is associated with the following hazards:[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H400: Very toxic to aquatic life.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers and drug development professionals should handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Potential Applications and Future Directions

While the specific biological activity of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is not extensively documented in publicly available literature, its chemical structure suggests several avenues for investigation in drug discovery and development. The bromoacetyl group is a reactive electrophile that can be used for covalent modification of biological targets.

Hypothetical In-Vitro Screening Workflow:

The following workflow illustrates a potential strategy for the initial biological evaluation of this compound.

Caption: A potential workflow for the in-vitro biological screening of the title compound.

Future Research:

-

Synthesis of Analogs: The core scaffold can be modified to generate a library of related compounds for structure-activity relationship (SAR) studies.

-

Antimicrobial and Antifungal Screening: Given that some related heterocyclic compounds have shown such activities, this would be a logical starting point for screening.[9]

-

Enzyme Inhibition Studies: The reactive bromoacetyl group makes it a candidate for screening against enzymes with nucleophilic residues in their active sites, such as cysteine proteases or kinases.

Conclusion

2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide (CAS No. 1584-62-9) is a multifaceted chemical intermediate with potential for use in the synthesis of novel compounds. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and analytical methodologies for its characterization. While its biological profile remains to be fully elucidated, its structural features warrant further investigation into its potential as a pharmacologically active agent or a tool for chemical biology research. As with any reactive chemical, appropriate safety precautions must be strictly adhered to during its handling and use.

References

-

Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. PubChem. [Link]

- Google Patents. (n.d.).

-

Sunshine Pharma. (n.d.). 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide CAS 1584-62-9. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. PubChem. [Link]

- Google Patents. (n.d.). CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Hussain, T., & Iqbal, M. Z. (2006). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Journal of the Chemical Society of Pakistan, 28(4), 363-366.

-

Scribd. (n.d.). Prepartion of 4 Bromo 2 Chloroacetanilde. [Link]

- Waisser, K., Kubicová, L., & Kaustová, J. (2003). Biological activity of 2-hydroxythiobenzanilides and related compounds. Mini reviews in medicinal chemistry, 3(1), 29-41.

-

National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide. PubChem. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

-

Chegg. (2022, March 13). Below is the NMR graph for 4-bromo-2-chloroacetanilide. Complete the NMR table below using the graph. [Link]

- Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2005). Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. Indian Journal of Chemistry-Section B, 44(9), 1893-1896.

-

MD Topology. (n.d.). 4-Bromoacetanilide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide. PubChem. [Link]

Sources

- 1. 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide | C15H10BrClFNO2 | CID 74106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide CAS 1584-62-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 5. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 6. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. scispace.com [scispace.com]

The Therapeutic Potential of 2-Arylthiazole-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-arylthiazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the efficacy of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of the 2-arylthiazole-4-carboxylic acid core in their research and development endeavors.

Introduction: The Significance of the 2-Arylthiazole-4-Carboxylic Acid Scaffold

The thiazole ring is a five-membered heteroaromatic ring containing sulfur and nitrogen atoms, which is a core component of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The 2-arylthiazole-4-carboxylic acid moiety, in particular, has emerged as a versatile pharmacophore in drug design. The presence of the aryl group at the 2-position allows for extensive structural modifications to modulate potency and selectivity, while the carboxylic acid at the 4-position can serve as a crucial interaction point with biological targets, often acting as a zinc-binding group or participating in hydrogen bonding. This unique combination of features has led to the development of numerous derivatives with promising therapeutic applications.

The synthesis of the 2-arylthiazole-4-carboxylic acid core is often achieved through the Hantzsch thiazole synthesis, a classic and efficient one-pot multicomponent reaction involving the condensation of an α-haloketone with a thioamide.[3][4][5][6] This method's versatility and high yields have made it a cornerstone in the generation of diverse libraries of thiazole derivatives for biological screening.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-arylthiazole-4-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[7][8][9][10] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

One of the primary mechanisms underlying the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11][12] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[8] Its overexpression or mutation is a common feature in many cancers, making it a prime target for anticancer therapies.[11] 2-Arylthiazole derivatives can act as EGFR tyrosine kinase inhibitors (EGFR-TKIs), binding to the ATP-binding site of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[8][11] This disruption of signaling ultimately leads to the inhibition of cancer cell growth and survival.[8]

Caption: COX-2 Pathway and Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-arylthiazole-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the thiazole core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, the introduction of electron-withdrawing or electron-donating groups on the 2-aryl ring can significantly influence their anticancer and antimicrobial activities. Similarly, modifications to the carboxylic acid group at the 4-position can impact their interaction with target enzymes. A thorough understanding of SAR is essential for the rational design of novel and more effective 2-arylthiazole-4-carboxylic acid-based therapeutic agents. [9][10]

Conclusion and Future Directions

The 2-arylthiazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Derivatives based on this core have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily synthesize a diverse range of analogues through methods like the Hantzsch synthesis, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, positions these compounds as attractive candidates for further preclinical and clinical investigation.

Future research in this area should focus on the continued optimization of lead compounds to enhance their potency, selectivity, and drug-like properties. Further elucidation of their molecular targets and signaling pathways will provide a more comprehensive understanding of their therapeutic potential. The development of novel derivatives with improved safety profiles and efficacy against drug-resistant pathogens and cancers remains a key objective for the scientific community.

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 223-236.

- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.

- MTT assay protocol. (n.d.). Abcam.

- Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.).

- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.

- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2025). PubMed Central.

- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.).

- (PDF) Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. (2025).

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

- Detailed protocol for MTT Cell Viability and Prolifer

- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH.

- A kind of method for preparing thiazole-4-carboxylic acid. (n.d.).

- The schematic signaling pathways involved in TNF-α-induced COX-2... (n.d.).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.

- Anticancer assay (MTT). (n.d.). Bio-protocol.

- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.

- Hantzsch thiazole synthesis - labor

- Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.

- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).

- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Medi

- MTT Cell Proliferation Assay. (n.d.).

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube.

- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.

- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). PMC.

- MIC (Broth Microdilution) Testing. (2020). YouTube.

- Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchhub.com [researchhub.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic profile of This compound (CAS No: 52041-97-1).[1][2][3] Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions, and provides robust, field-proven protocols for experimental data acquisition.

Molecular Structure and Significance

This compound is a halogenated heterocyclic compound. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active agents.[4] The presence of bromo and chloro substituents, along with a carboxylic acid moiety, makes this molecule a versatile building block for the synthesis of novel pharmaceutical candidates.[2][4] Accurate spectroscopic characterization is the cornerstone of its chemical validation, ensuring purity, identity, and structural integrity for subsequent research and development.

Molecular Overview

-

Chemical Formula : C₁₀H₅BrClNO₂S[1]

-

Core Structure : A central thiazole ring substituted at the 2, 4, and 5 positions.

-

Key Functional Groups : Carboxylic acid, aryl chloride, aryl bromide.

Caption: Molecular structure of the title compound.

Predicted Spectroscopic Data and Interpretation

Due to the absence of publicly available experimental spectra, this section details the predicted spectroscopic characteristics. These predictions are grounded in the analysis of structurally similar compounds and fundamental spectroscopic principles.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a very high chemical shift, often concentration-dependent.[7] |

| ~8.00 | Doublet | 2H | Ar-H | Protons ortho to the thiazole ring on the chlorophenyl group. They are deshielded by the electron-withdrawing thiazole. |

| ~7.65 | Doublet | 2H | Ar-H | Protons meta to the thiazole ring on the chlorophenyl group. They are influenced by the electron-donating effect of the para-chloro substituent. |

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | -COOH | Carboxylic acid carbonyl carbons are characteristically found in this downfield region.[7] |

| ~168 | Thiazole C2 | Carbon attached to two heteroatoms (S and N) and the phenyl ring, leading to a significant downfield shift. |

| ~145 | Thiazole C4 | Carbon attached to the electron-withdrawing carboxylic acid group. |

| ~115 | Thiazole C5 | Carbon bearing the bromine atom; the halogen effect shifts it upfield relative to other thiazole carbons. |

| ~137 | Ar-C (ipso, attached to thiazole) | Quaternary carbon, deshielded by the thiazole ring. |

| ~136 | Ar-C (para, attached to Cl) | Quaternary carbon, deshielded by the chloro substituent. |

| ~130 | Ar-CH (ortho to thiazole) | Aromatic CH carbons adjacent to the thiazole substituent. |

| ~129 | Ar-CH (meta to thiazole) | Aromatic CH carbons adjacent to the chloro substituent. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule is expected to be dominated by features from the carboxylic acid and the substituted aromatic systems.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | This characteristically broad and intense absorption is due to the hydrogen-bonded dimer formation of carboxylic acids.[7][8][9] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a conjugated carboxylic acid dimer typically appears in this region.[7][9] |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic Rings) | Multiple bands are expected for the C=C stretching vibrations within the phenyl and thiazole rings. |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) | Coupled with the O-H bend, this is a characteristic feature of carboxylic acids.[9] |

| ~1100 | Strong | C-Cl stretch | The aryl-chloride stretch gives a strong band in the fingerprint region. |

| ~600 | Medium | C-Br stretch | The aryl-bromide stretch appears at a lower frequency. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the isotopic patterns of bromine and chlorine will be definitive.

-

Molecular Ion (M⁺˙) : A prominent molecular ion peak cluster is expected. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion.

-

m/z ~317 (for ¹²C₁₀H₅⁷⁹Br³⁵ClNO₂S) - M⁺

-

m/z ~319 (for ¹²C₁₀H₅⁸¹Br³⁵ClNO₂S and ¹²C₁₀H₅⁷⁹Br³⁷ClNO₂S) - M+2 peak

-

m/z ~321 (for ¹²C₁₀H₅⁸¹Br³⁷ClNO₂S) - M+4 peak

-

-

Key Fragmentation Pathways :

-

Loss of -OH (M-17) : Fragmentation of the hydroxyl radical from the carboxylic acid.

-

Loss of -COOH (M-45) : Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of Br˙ (M-79/81) : Cleavage of the C-Br bond.

-

Loss of Cl˙ (M-35/37) : Cleavage of the C-Cl bond.

-

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of high-quality, reproducible data, the following step-by-step protocols are recommended. This workflow incorporates internal validation checks and best practices.

Caption: Workflow for Spectroscopic Characterization.

Protocol for NMR Data Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Use a ≥400 MHz NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio (>16).

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended) : For unambiguous assignment, acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals).

-

Data Processing : Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Protocol for FT-IR Data Acquisition

-

Instrument Preparation : Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition : Acquire the sample spectrum. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement, which aids in formula determination.

-

Ionization Method : Electron Impact (EI) is suitable for inducing fragmentation and providing structural information. Electrospray Ionization (ESI) is a softer technique that will primarily show the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

-

Data Acquisition : Infuse the sample into the mass spectrometer. Acquire data over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and its characteristic isotopic pattern. Compare the observed accurate mass with the theoretical mass calculated for the molecular formula C₁₀H₅BrClNO₂S. Propose structures for the major fragment ions.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide provides a robust framework of predicted data for ¹H NMR, ¹³C NMR, FT-IR, and MS, grounded in established chemical principles. The detailed protocols offer a validated methodology for researchers to acquire high-quality experimental data. By correlating the results from these distinct spectroscopic methods, scientists can unequivocally confirm the identity, purity, and structure of this important chemical entity, thereby ensuring the integrity of their downstream applications in research and drug development.

References

-

Chemsrc. (2022). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

- Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences.

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PMC - NIH. (n.d.). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. This compound [synhet.com]

- 3. 52041-97-1|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Thiazole Carboxylic Acids

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by this versatile class of molecules. Moving beyond a superficial overview, this document delves into the specific molecular targets and intricate signaling pathways modulated by thiazole carboxylic acid derivatives. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for key assays, empowering researchers to rigorously validate their findings. This guide is designed to serve as an essential resource for drug discovery and development professionals, offering both foundational knowledge and practical insights into the study of these promising therapeutic agents.

Introduction: The Thiazole Carboxylic Acid Moiety - A Privileged Scaffold in Drug Discovery